molecular formula C13H14FNO2 B13659030 tert-Butyl 6-fluoro-1H-indole-4-carboxylate

tert-Butyl 6-fluoro-1H-indole-4-carboxylate

Cat. No.: B13659030
M. Wt: 235.25 g/mol
InChI Key: ZOHOXIOQSYYFNE-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-1H-indole-4-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group at the 4-position and a fluorine atom at the 6-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-1H-indole-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-fluoroindole.

    Esterification: The 6-fluoroindole undergoes esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester at the 4-position of the indole ring.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also include continuous flow synthesis and automated purification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-fluoro-1H-indole-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives of the compound.

    Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for substitution include sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 6-fluoro-1H-indole-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on indole derivatives. It serves as a model compound to investigate the biological activity and binding affinity of fluorinated indoles.

Medicine: this compound is explored for its potential therapeutic applications. Fluorinated indoles have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its unique properties make it a valuable building block for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6-position enhances the compound’s binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The tert-butyl ester group also contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

    tert-Butyl 4-formyl-1H-indole-1-carboxylate: Similar in structure but with a formyl group at the 4-position instead of a fluorine atom.

    tert-Butyl 1-indolecarboxylate: Lacks the fluorine substitution and has a tert-butyl ester group at the 1-position.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups and is used as a precursor to biologically active natural products.

Uniqueness: tert-Butyl 6-fluoro-1H-indole-4-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl ester group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

tert-butyl 6-fluoro-1H-indole-4-carboxylate

InChI

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)10-6-8(14)7-11-9(10)4-5-15-11/h4-7,15H,1-3H3

InChI Key

ZOHOXIOQSYYFNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=CNC2=CC(=C1)F

Origin of Product

United States

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